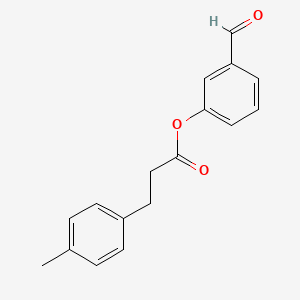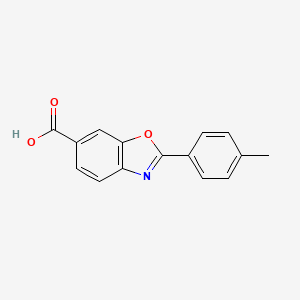![molecular formula C13H17N3O B7842808 Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842808.png)
Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-yl(2,7-diazaspiro[44]nonan-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring and a spirocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of pyridine-4-carboxaldehyde with 2,7-diazaspiro[4.4]nonane under specific conditions, such as the presence of a reducing agent and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism by which Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Pyridin-2-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Pyridin-3-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone
Uniqueness: Pyridin-4-yl(2,7-diazaspiro[4.4]nonan-2-yl)methanone stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl(pyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12(11-1-5-14-6-2-11)16-8-4-13(10-16)3-7-15-9-13/h1-2,5-6,15H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXASDHZRGXCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B7842737.png)
![2-[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]propanoic acid](/img/structure/B7842743.png)

![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7842760.png)






![(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842797.png)
![2,7-Diazaspiro[4.4]nonan-2-yl(thiophen-2-yl)methanone](/img/structure/B7842803.png)
![Ethyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B7842827.png)
